4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 474.6 g/mol. This compound is classified as a thiadiazole derivative, which are known for their diverse biological activities, particularly in antimicrobial and anticancer applications .
The synthesis of 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step synthetic routes that include the formation of the thiadiazole ring and subsequent functionalization. Common methods for synthesizing thiadiazole derivatives include:
Technical details often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The structure of 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented using various notations:
InChI=1S/C25H22N4O2S2/c1-17-7-13-21(14-8-17)26-22(30)16-32-25-29-28-24(33-25)27-23(31)20-11-9-19(10-12-20)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28,31)
The compound features a complex arrangement including a benzamide moiety linked to a thiadiazole ring through a sulfur atom. The presence of multiple aromatic rings contributes to its stability and potential biological activity.
The reactions involving 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are primarily focused on its reactivity due to the functional groups present:
These reactions are essential for developing derivatives with enhanced biological activities .
The mechanism of action for 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is largely attributed to its interaction with biological targets such as enzymes or receptors involved in disease processes:
Data from studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial activity due to their ability to disrupt cellular processes in pathogens .
Physical properties of 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:
Property | Value |
---|---|
Molecular Weight | 474.6 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
Melting Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture .
The potential applications of 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are significant in various scientific fields:
Research continues to explore the full extent of its biological activities and possible therapeutic applications .
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: